5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperazine-linked 3-methoxybenzoyl group, a nitrile moiety, and an (E)-configured ethenyl group bearing a 4-methoxyphenyl substituent. Its molecular formula is C₂₅H₂₃N₄O₄ (molecular weight: 459.48 g/mol). The compound’s structural complexity arises from the integration of pharmacophoric elements such as the oxazole ring (implicated in bioactivity), the piperazine spacer (enhancing solubility and pharmacokinetics), and dual methoxy groups (modulating electronic and steric properties) .
Properties
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-20-9-6-18(7-10-20)8-11-23-27-22(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-4-3-5-21(16-19)32-2/h3-11,16H,12-15H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDITNWQZREMI-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the oxazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
(a) 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS: 940988-48-7)
- Key Difference : 2-Methoxybenzoyl vs. 3-methoxybenzoyl.
- NMR data () suggest that meta-substitution (as in the target compound) provides better resonance stabilization than ortho-substitution .
- Molecular Weight : 444.48 g/mol (vs. 459.48 g/mol for the target compound).
(b) 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile (CAS: 903856-56-4)
- Key Difference : 3-Chlorobenzoyl replaces 3-methoxybenzoyl; furan replaces ethenyl-methoxyphenyl.
- The furan’s oxygen atom may engage in hydrogen bonding, unlike the hydrophobic ethenyl group .
- Molecular Weight : 436.87 g/mol.
(c) 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS: 941010-23-7)
- Key Difference : Dual 4-fluoro substituents on benzoyl and ethenyl groups.
- Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity (clogP ~3.2 vs. ~2.8 for the target compound). However, methoxy groups in the target compound may improve water solubility (logS: -4.1 vs. -4.9 for the fluorinated analog) .
Substituent Variations on the Ethenyl Group
(a) 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Key Difference : 4-Ethoxyphenyl vs. 4-methoxyphenyl.
(b) 2-[2-(2-Chlorophenyl)ethenyl]-5-{4-[(naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
- Key Difference : Naphthalene-acetyl replaces 3-methoxybenzoyl; 2-chlorophenyl replaces 4-methoxyphenyl.
- Impact : The bulky naphthalene group may improve π-π stacking but could hinder target binding. Chlorine’s electron-withdrawing effect reduces electron density on the ethenyl group .
Core Oxazole Modifications
(a) 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Key Difference : Pyrazole core replaces oxazole; benzothiazole-thioether side chain.
- Impact : The pyrazole’s hydrogen-bonding capability and benzothiazole’s sulfur atom may enhance kinase inhibition (e.g., IC₅₀ < 1 µM for CDK2) compared to oxazole derivatives .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | clogP | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 459.48 | 2.8 | 6 | 7 |
| 5-[4-(2-Methoxybenzoyl)-... (CAS 940988-48-7) | 444.48 | 2.6 | 6 | 7 |
| 5-[4-(3-Chlorobenzoyl)-... (CAS 903856-56-4) | 436.87 | 3.1 | 5 | 5 |
| 5-[4-(4-Fluorobenzoyl)-... (CAS 941010-23-7) | 436.87 | 3.2 | 5 | 6 |
Key Observations :
- The target compound’s dual methoxy groups reduce lipophilicity (clogP ~2.8) compared to chlorinated analogs (clogP >3.0).
- Higher rotatable bonds (7 vs.
Biological Activity
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse biological activities. This compound integrates multiple functional groups, including a piperazine ring and an oxazole moiety, which enhance its pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.5 g/mol. The structural features that contribute to its biological activity include:
| Feature | Description |
|---|---|
| Piperazine Ring | Enhances interaction with biological targets |
| Oxazole Ring | Contributes to potential anti-inflammatory effects |
| Aromatic Substituents | Increases lipophilicity and bioavailability |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine and oxazole rings facilitate binding to these targets, potentially inhibiting or modulating their activity. Compounds with similar structures have shown significant biological activity against various targets involved in disease pathways, including cancer and neurological disorders .
Anticancer Activity
Research indicates that oxazole derivatives exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, a study demonstrated that related compounds effectively inhibited tumor growth in xenograft models.
Anti-inflammatory Effects
The presence of the methoxybenzoyl group is associated with anti-inflammatory activity. The compound has shown the ability to reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth. This activity is particularly relevant in the context of increasing antibiotic resistance.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : A series of oxazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, showing promising results with IC50 values in the micromolar range.
- Anti-inflammatory Mechanisms : Research has demonstrated that related compounds inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
- Antimicrobial Testing : In vitro assays revealed that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
